1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one

Drug Discovery ADME Physicochemical Property

Choose this sulfonamide-functionalized acetophenone for your SAR and library synthesis. With LogP 1.6 and PSA 62.8 Ų, it offers a balanced lipophilicity-permeability profile optimal for intracellular targets—13% lower PSA than morpholine analogs for superior passive diffusion. Validated as a starting material for thiazole/thiazolidine scaffolds per published routes, eliminating de novo reaction development. Available in ≥97% purity from multiple suppliers to accelerate hit-to-lead campaigns.

Molecular Formula C13H17NO3S
Molecular Weight 267.35 g/mol
CAS No. 58722-34-2
Cat. No. B1269625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one
CAS58722-34-2
Molecular FormulaC13H17NO3S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
InChIInChI=1S/C13H17NO3S/c1-11(15)12-5-7-13(8-6-12)18(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
InChIKeyMIBYJBHDWBZZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one (CAS 58722-34-2): Procurement-Ready Sulfonamide Scaffold


1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one (CAS 58722-34-2) is a sulfonamide-functionalized acetophenone derivative, characterized by a piperidine ring linked via a sulfonyl group to a 4-acetylphenyl moiety [1]. With a molecular formula of C13H17NO3S and a molecular weight of 267.35 g/mol, it is a versatile small-molecule scaffold . Its computed physicochemical properties include an XLogP3-AA of 1.6 and a topological polar surface area (TPSA) of 62.8 Ų [1]. The compound is commercially available from multiple suppliers with purities typically ≥95%, supporting its use in research and development applications .

1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one: Why Simple Substitution with Other Sulfonamides is Not Advisable


Direct substitution of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one with other aryl sulfonamide analogs is not straightforward due to quantifiable differences in key molecular properties that can significantly impact downstream applications. The specific piperidine ring imparts a distinct lipophilicity profile (XLogP3-AA = 1.6) and topological polar surface area (TPSA = 62.8 Ų) compared to related compounds with different amine heterocycles (e.g., morpholine, pyrrolidine) or smaller sulfonyl groups (e.g., methylsulfonyl) [1]. These variations can directly influence solubility, membrane permeability, and target binding in biological assays, as well as reactivity and crystallinity in synthetic transformations. Furthermore, the compound's established role as a key starting material for the synthesis of specific heterocyclic systems, such as thiazoles and thiazolidines, is not necessarily replicated by its close analogs, which may require different reaction conditions or lead to different product profiles . Therefore, assuming interchangeability without verifying these specific quantitative parameters can lead to experimental failure or inconsistent results.

Quantitative Differentiation Guide for 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one (CAS 58722-34-2)


Lipophilicity (LogP) Comparison: 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one vs. Morpholine Analog

1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one exhibits lower lipophilicity (XLogP3-AA = 1.6) compared to its direct morpholine analog, 1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one (logP = 1.9288). This difference in lipophilicity can influence membrane permeability and solubility in biological assays [1].

Drug Discovery ADME Physicochemical Property

Polar Surface Area (PSA) Comparison: 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one vs. Morpholine Analog

1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one has a Topological Polar Surface Area (TPSA) of 62.8 Ų, which is notably lower than the TPSA of its morpholine analog (72.06 Ų). A lower PSA is generally associated with better membrane permeability [1].

Medicinal Chemistry Permeability Bioavailability

Synthetic Utility: Validated Starting Material for Bioactive Heterocycle Synthesis

1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one is a validated and documented starting material (referred to as p-Piperidinosulfonylacetophenone) for the synthesis of novel thiazole, thiazolidine, and thiazol-2-ylpyrazolo[3,4-d]pyrimidine sulfonamido conjugates with demonstrated antimicrobial activities. This specific synthetic utility has been peer-reviewed and published, providing a reliable protocol that may not be directly transferable to other sulfonamide analogs without additional optimization .

Medicinal Chemistry Organic Synthesis Antimicrobial Agents

Optimal Use Cases for 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one (CAS 58722-34-2) Based on Quantitative Differentiation


Lead Optimization in Drug Discovery: Fine-Tuning Lipophilicity and Permeability

When optimizing a lead series where moderate lipophilicity and good membrane permeability are desired, 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one (LogP = 1.6, PSA = 62.8 Ų) offers a balanced profile. Its 13% lower PSA compared to the morpholine analog (PSA = 72.06 Ų) makes it a more suitable scaffold for programs targeting intracellular targets where passive diffusion is a concern [1]. The 21% lower lipophilicity compared to the morpholine analog (LogP 1.6 vs. 1.9288) may also offer advantages in solubility and metabolic stability .

Synthesis of Thiazole and Thiazolidine-Based Antimicrobial Libraries

For medicinal chemistry teams aiming to synthesize libraries of thiazole, thiazolidine, or thiazol-2-ylpyrazolo[3,4-d]pyrimidine sulfonamido conjugates with potential antimicrobial activity, 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one is the optimal and peer-reviewed choice. It serves as a validated starting material in a published synthetic route, providing a reliable and expedient pathway to these heterocyclic scaffolds . Using other sulfonamide analogs would require de novo reaction development and optimization, increasing project timelines and costs.

Exploration of Sulfonamide Chemical Space for Enzyme Inhibition

As a versatile sulfonamide building block, this compound can be used to explore structure-activity relationships (SAR) around enzyme active sites. Its specific piperidine-sulfonyl motif offers a distinct steric and electronic profile compared to smaller (e.g., methylsulfonyl) or more polar (e.g., morpholine) analogs. The compound's commercial availability from multiple vendors with high purity (≥95%) supports rapid SAR exploration and hit-to-lead campaigns .

Technical Documentation Hub

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